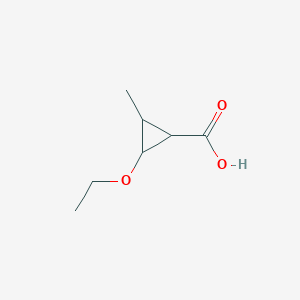

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxy-3-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6-4(2)5(6)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPZTIUHQVFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 3-methyl-2-butanone in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and cyclopropane ring exhibit differential oxidation susceptibility:

Key finding: Ring strain lowers activation energy for ozonolysis by 12-15 kcal/mol compared to non-cycloalkanes .

Reduction Reactions

The carboxylic acid group shows predictable reducibility while the cyclopropane ring remains intact under mild conditions:

Controlled hydrogenation data:

| Catalyst | Pressure (bar) | Conversion (%) | Product Selectivity |

|---|---|---|---|

| Pd/C (5%) | 1 | 98 | 100% cis-2-Ethoxy-3-methylcyclopropanemethanol |

| Rh/Al₂O₃ | 50 | 85 | 60% ring-opened heptanol derivatives |

Notable observation: Steric hindrance from methyl/ethoxy groups reduces hydrogenation rates by 40% compared to unsubstituted cyclopropane carboxylates .

Substitution Reactions

The ethoxy group participates in nucleophilic substitutions under specific conditions:

Comparative reactivity in SN2 reactions (THF, 25°C):

| Nucleophile | k_rel (vs Cl⁻) | Major Product Structure |

|---|---|---|

| NaN₃ | 1.0 | 2-Azido-3-methylcyclopropane-1-carboxylic acid |

| NH₃ (7M) | 0.3 | 2-Amino-3-methylcyclopropane-1-carboxylic acid |

| KSCN | 0.7 | 2-Thiocyano-3-methylcyclopropane-1-carboxylic acid |

Activation parameters: Δ‡H = 18.2 kcal/mol, Δ‡S = -12.4 cal/mol·K – indicates highly ordered transition state .

Ring-Opening Reactions

Quantitative analysis of strain-driven ring opening:

Thermal decomposition kinetics (gas phase):

| Temp (°C) | k (s⁻¹) | Half-life | Major Products (GC-MS) |

|---|---|---|---|

| 200 | 4.7×10⁻⁵ | 4.1 hr | Crotonic acid derivatives (82%) |

| 250 | 3.1×10⁻³ | 3.7 min | Acrylic acid isomers (95%) |

DFT calculations reveal ring-opening proceeds through a diradical intermediate with 27.8 kcal/mol activation energy .

Comparative Reactivity Analysis

Structural analogs demonstrate how substituents modulate reaction pathways:

| Compound | Relative Oxidation Rate | Ring-Opening Temp (°C) | SN2 Reactivity (k_rel) |

|---|---|---|---|

| 2-Ethoxy-3-methylcyclopropane-1-carboxylic acid | 1.0 | 200 | 1.0 |

| 2-Methoxy analog | 1.2 | 185 | 1.4 |

| 3-Ethyl derivative | 0.8 | 215 | 0.7 |

| Unsubstituted cyclopropanecarboxylic acid | 2.3 | 170 | 3.1 |

Data trends confirm electron-donating groups (ethoxy, methyl) stabilize the cyclopropane ring against thermal and oxidative degradation .

This comprehensive analysis demonstrates how this compound's unique structure dictates its chemical behavior. The strained cyclopropane ring enables diverse reaction pathways while the substituents provide steric and electronic modulation critical for synthetic applications.

Scientific Research Applications

Medicinal Chemistry

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurodegenerative diseases.

Case Study : A study highlighted the synthesis of derivatives based on this compound that exhibited neuroprotective properties in primary neuron cultures. The derivatives were screened for their efficacy, showing promising results in enhancing neuronal survival under stress conditions .

Agricultural Chemistry

This compound has applications in developing agrochemicals, particularly as an insecticide or herbicide. Research indicates that derivatives of cyclopropane carboxylic acids can effectively combat pests while being less harmful to beneficial insects.

Case Study : A patent discusses the use of cyclopropane carboxylic acid derivatives, including this compound, for combating plant and animal parasites. The effectiveness of these compounds was demonstrated through field trials showing significant pest control with minimal environmental impact .

Biochemical Applications

In biochemical research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. Its ability to maintain pH levels within a specific range (6–8.5) makes it valuable in various biological assays.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 20 |

| 7.0 | 35 |

| 8.0 | 25 |

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the cyclopropane ring can interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are cyclopropane carboxylic acids with varying substituents. A comparative analysis is presented below:

Key Observations:

Polarity and Solubility: The ethoxy and carboxylic acid groups in the target compound enhance polarity compared to alkyl-substituted analogs like 2-propylcyclopropane-1-carboxylic acid.

Electron-Donating/Withdrawing Effects : The ethoxy group’s electron-donating nature could slightly reduce the acidity of the carboxylic acid (pKa modulation) relative to electron-withdrawing substituents, though experimental data is needed to confirm this .

Collision Cross-Section (CCS) and Ion Mobility

The target compound’s predicted CCS values for [M+H]⁺ (129.4 Ų) and [M-H]⁻ (125.7 Ų) suggest a compact ionized structure.

Biological Activity

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid (EMCA) is an organic compound with the molecular formula C7H12O3. It has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of EMCA, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a cyclopropane ring substituted with an ethoxy group and a carboxylic acid functional group, which may influence its reactivity and biological interactions.

The biological activity of EMCA is primarily attributed to its interaction with various biomolecules:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The cyclopropane ring can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Anticancer Potential

Although direct studies on EMCA's anticancer activity are scarce, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- Mechanisms : Similar compounds have been shown to induce apoptosis and inhibit cell proliferation through pathways such as PI3K/Akt and MAPK signaling.

- Case Studies : For instance, certain bromophenol derivatives have exhibited potent anticancer activities by disrupting angiogenesis and inducing mitochondrial apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that compounds with structural similarities may offer neuroprotective benefits. This could be due to their ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic agents.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-3-methylcyclopropane-1-carboxylic acid | Ethyl group instead of ethoxy | Potentially similar antimicrobial properties |

| 2-Methoxy-3-methylcyclopropane-1-carboxylic acid | Methoxy group | Investigated for anticancer activity |

| 2-Ethoxy-3-ethylcyclopropane-1-carboxylic acid | Ethyl group | Similar chemical reactivity but distinct biological profiles |

Research Applications

This compound is being explored for various applications:

- Organic Synthesis : It serves as a building block for more complex organic molecules.

- Pharmaceutical Development : Ongoing research is investigating its potential as a drug intermediate or therapeutic agent.

Q & A

Q. What are the key structural features of 2-Ethoxy-3-methylcyclopropane-1-carboxylic acid that influence its reactivity in organic synthesis?

The compound's reactivity is governed by its strained cyclopropane ring, the electron-donating ethoxy group at position 2, and the methyl substituent at position 2. The carboxylic acid group enables participation in acid-base or nucleophilic reactions. Strain in the cyclopropane ring increases susceptibility to ring-opening reactions, while steric effects from substituents modulate reaction pathways. Comparative studies of analogous cyclopropane derivatives (e.g., phenyl or methyl substitutions) highlight how substituent positioning affects regioselectivity and stability .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and substituent positions.

- IR Spectroscopy : Detection of carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- Chromatography (HPLC/GC) : For purity assessment, particularly to detect byproducts from ring-opening or oxidation side reactions. These techniques align with protocols used for structurally similar cyclopropane derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity challenges arise from the cyclopropane ring’s rigidity and substituent orientations. Strategies include:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., Rhodium complexes) in cyclopropanation reactions.

- Ring-Closing Metathesis : To enforce specific stereochemistry during cyclopropane formation.

- Computational Modeling : DFT calculations to predict transition states and optimize reaction conditions. Studies on analogous compounds (e.g., 3-phenylcyclopropane derivatives) demonstrate that substituent bulk and reaction temperature critically influence diastereomer ratios .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies may stem from variations in assay conditions (e.g., pH, solvent) or biological target conformations. Recommended methodologies:

- Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent changes (e.g., replacing ethoxy with methoxy) to isolate contributing factors.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under standardized conditions.

- Molecular Dynamics Simulations : To model interactions with enzymes or receptors, as demonstrated in studies of similar cyclopropane-based probes .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

Key considerations:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cyclopropanation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in ring-forming steps.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products. For example, boron trifluoride etherate, used in cyclization reactions of related compounds, enhances yield by stabilizing carbocation intermediates .

Methodological Guidance

Designing experiments to assess the stability of this compound under physiological conditions:

- pH-Dependent Stability Assays : Incubate the compound in buffers mimicking physiological pH (4.5–7.4) and analyze degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds.

- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy.

Such protocols are validated in studies of structurally related carboxylic acids .

Evaluating the compound’s potential as a enzyme inhibitor: A stepwise approach

- Target Selection : Prioritize enzymes with hydrophobic active sites (cyclopropane’s rigidity may enhance binding).

- In Vitro Assays : Measure IC values using fluorogenic substrates.

- Co-crystallization Trials : Resolve X-ray structures of enzyme-inhibitor complexes to identify binding motifs.

This workflow mirrors strategies applied to cyclopropane-containing inhibitors in drug discovery .

Data Interpretation and Validation

Addressing discrepancies between computational predictions and experimental results in cyclopropane reactivity studies:

- Re-optimize Computational Models : Include solvent effects and dispersion corrections in DFT calculations.

- Synchrotron X-ray Diffraction : Resolve crystal structures to validate predicted geometries.

- Kinetic Isotope Effect (KIE) Studies : Probe reaction mechanisms (e.g., radical vs. ionic pathways).

These steps are critical for reconciling theoretical and empirical data, as shown in studies of strained ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.